

# Spectroscopic Profile of 4,5-dinitro-1H-imidazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,5-dinitro-1H-imidazole

Cat. No.: B100364

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4,5-dinitro-1H-imidazole**, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document collates available spectroscopic information for **4,5-dinitro-1H-imidazole** and its close analogue, **1-methyl-4,5-dinitro-1H-imidazole**, to serve as a valuable resource for researchers. The guide details experimental protocols for synthesis and spectral analysis and includes a workflow visualization to facilitate understanding.

## Spectroscopic Data

The following tables summarize the key spectral data for **4,5-dinitro-1H-imidazole** and its N-methylated derivative. Due to the limited availability of complete, published spectral data for **4,5-dinitro-1H-imidazole**, data for **1-methyl-4,5-dinitro-1H-imidazole** is provided as a close analogue for comparative purposes.

Table 1: NMR Spectral Data of 1-methyl-4,5-dinitro-1H-imidazole[1]

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Solvent
$^1\text{H}$	7.97 (CH)	Singlet	DMSO-d <sub>6</sub>
$^1\text{H}$	4.13 (CH <sub>3</sub> )	Singlet	DMSO-d <sub>6</sub>
$^{13}\text{C}$	139.8 (C-4)	-	DMSO-d <sub>6</sub>
$^{13}\text{C}$	136.1 (C-2)	-	DMSO-d <sub>6</sub>
$^{13}\text{C}$	133.6 (C-5)	-	DMSO-d <sub>6</sub>
$^{13}\text{C}$	38.1 (CH <sub>3</sub> )	-	DMSO-d <sub>6</sub>

Note: Specific, experimentally verified  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4,5-dinitro-1H-imidazole** were not available in the public domain at the time of this guide's compilation. The data for the 1-methyl derivative is presented as a reference.

Table 2: Infrared (IR) Spectral Data

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
1-methyl-4,5-dinitro-1H-imidazole[1]	3131	C-H stretch
1556	NO <sub>2</sub> asymmetric stretch	
1528	C=C stretch	
1464	CH <sub>3</sub> deformation	
1161	C-N stretch	
Predicted for 4,5-dinitro-1H-imidazole	~3400-3200	N-H stretch (broad)
~3150	C-H stretch	
~1560	NO <sub>2</sub> asymmetric stretch	
~1350	NO <sub>2</sub> symmetric stretch	
~1530	C=N stretch	

Table 3: Mass Spectrometry Data

Compound	Method	Key Fragments (m/z)	Fragmentation Pathway
4(5)-nitroimidazole (isomer)	Photofragmentation	NO <sup>+</sup> , NO <sub>2</sub> <sup>+</sup>	Loss of nitro group fragments is a characteristic pathway for nitroimidazoles. <a href="#">[2]</a>
1-methyl-5-nitroimidazole (isomer)	Photofragmentation	Altered charge distribution compared to the non-methylated analogue. Quenching of NO and NO <sup>+</sup> production. <a href="#">[2]</a>	Methylation significantly alters the fragmentation pattern. <a href="#">[2]</a>
4,5-dinitro-1H-imidazole	Predicted	[M-NO <sub>2</sub> ] <sup>+</sup> , [M-2NO <sub>2</sub> ] <sup>+</sup> , NO <sub>2</sub> <sup>+</sup> , NO <sup>+</sup>	Expected to involve sequential loss of the nitro groups.

## Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **4,5-dinitro-1H-imidazole**.

### Synthesis of 4,5-dinitro-1H-imidazole

The synthesis of **4,5-dinitro-1H-imidazole** is typically achieved through the nitration of imidazole. One established method involves the following steps:

- Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared, typically in a 1:1 or similar ratio, and cooled in an ice bath.
- Nitration Reaction: Imidazole is slowly added to the cooled nitrating mixture with constant stirring. The reaction temperature is carefully controlled.
- Reaction Work-up: The reaction mixture is then poured onto ice, leading to the precipitation of the crude product.

- Purification: The crude **4,5-dinitro-1H-imidazole** is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **4,5-dinitro-1H-imidazole** (typically 5-10 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  = 0.0 ppm).
- Data Acquisition: NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For <sup>1</sup>H NMR, standard acquisition parameters are used. For <sup>13</sup>C NMR, a greater number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The signals in the <sup>1</sup>H NMR spectrum are integrated to determine the relative number of protons.

### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample chamber is recorded. The IR spectrum of the sample is then acquired over a typical range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

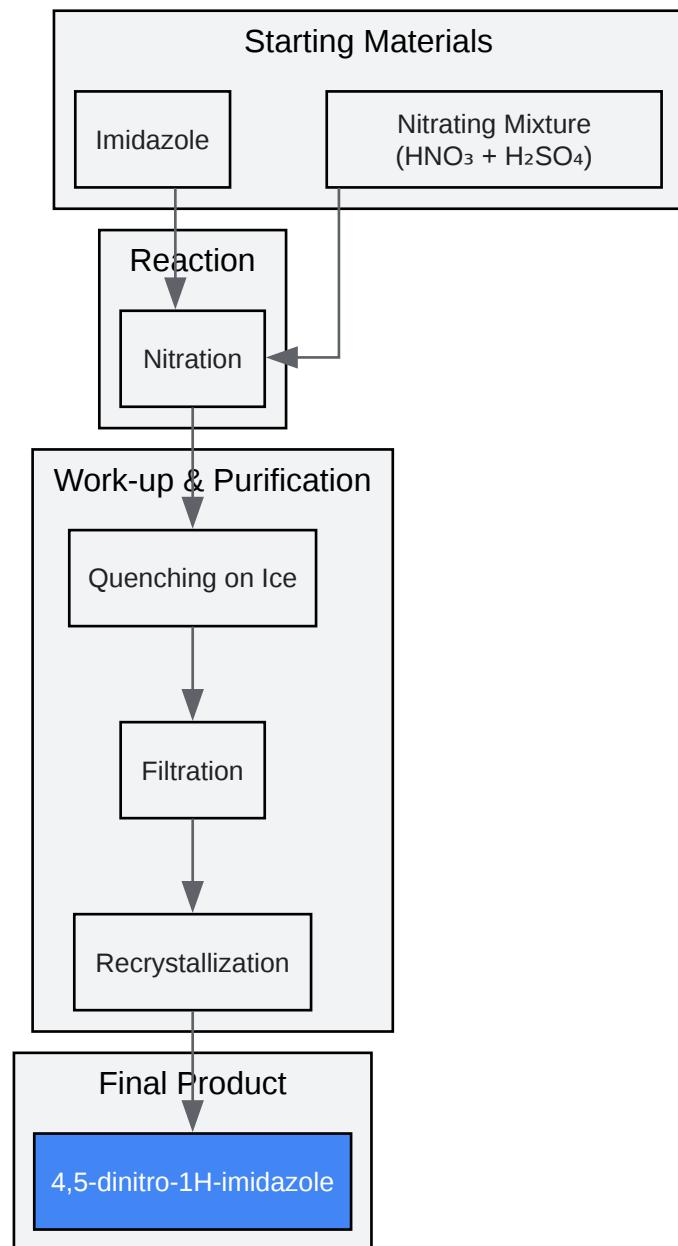
### Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC), or liquid chromatography (LC), depending on the ionization technique used.
- Ionization: Electron ionization (EI) is a common technique for volatile compounds, which is expected to cause significant fragmentation. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to observe the molecular ion with less fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which provides information about the molecular weight and structure of the compound. The fragmentation pattern of nitro-containing compounds often involves the loss of  $\text{NO}_2$  and  $\text{NO}$  groups.

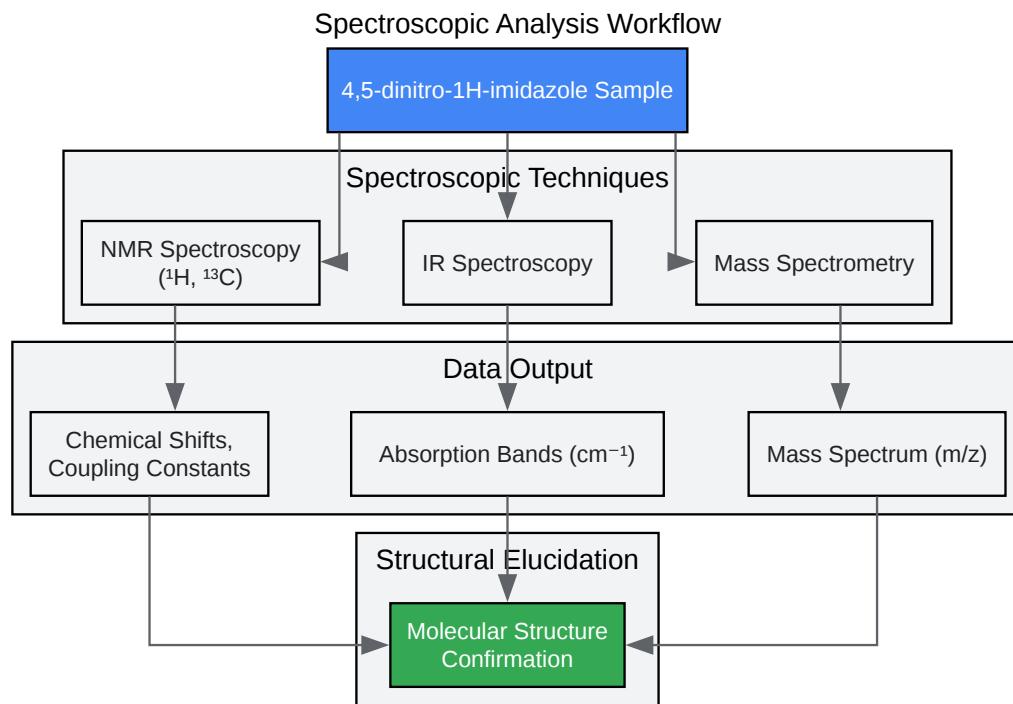
## Workflow Visualizations

The following diagrams illustrate the key processes in the synthesis and characterization of **4,5-dinitro-1H-imidazole**.

## Synthesis Workflow for 4,5-dinitro-1H-imidazole

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis process of **4,5-dinitro-1H-imidazole**.



[Click to download full resolution via product page](#)

Caption: A diagram showing the workflow for the spectroscopic analysis of **4,5-dinitro-1H-imidazole**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]

- 2. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4,5-dinitro-1H-imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100364#4-5-dinitro-1h-imidazole-spectral-data-nmr-ir-mass-spec>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)